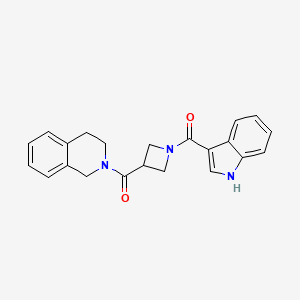

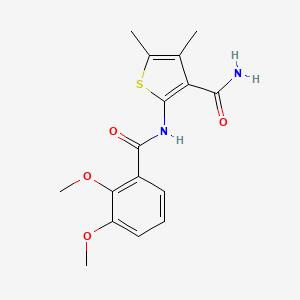

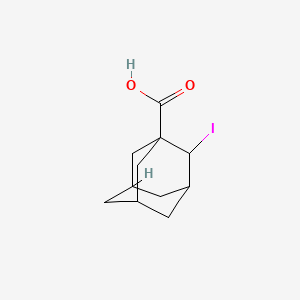

4,5-二甲基-2-(1-甲基-1H-吡唑-3-甲酰胺基)噻吩-3-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole is a class of organic compounds with the molecular formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological effects .

Synthesis Analysis

Pyrazoles can be synthesized through several methods. One common method is the reaction of 1,3-diketones with hydrazine . Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .

Molecular Structure Analysis

The pyrazole ring is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . The structural diversity of pyrazoles is due to the ability to modify through nucleophilic and electrophilic substitution reactions .

Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . They can also participate in cycloaddition reactions .

Physical And Chemical Properties Analysis

Pyrazoles are typically white solids that dissolve well in polar organic solvents . The physical and chemical properties of a specific pyrazole derivative would depend on its particular structure.

科学研究应用

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Thiophene-based Analogs

Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This compound, being a thiophene derivative, could potentially be used in these applications.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This compound could be used in the development of these semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This compound could potentially be used in the development of these transistors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This compound could potentially be used in the development of these diodes.

Antileishmanial and Antimalarial Evaluation

This compound could potentially be used in antileishmanial and antimalarial evaluations . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .

Antibacterial Properties

Pyrazole derivatives, such as this compound, have noteworthy antibacterial properties . This compound could potentially be used in the development of new antibacterial drugs.

作用机制

Target of action

Pyrazoles, a class of compounds to which “ethyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate” belongs, are known to interact with various biological targets. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of action

Pyrazoles in general are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets .

Biochemical pathways

Without specific studies on “ethyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate”, it’s difficult to determine the exact biochemical pathways it affects. Pyrazoles are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of action

Pyrazoles are known to have a wide range of biological activities, which suggests that they could have multiple effects at the molecular and cellular level .

安全和危害

未来方向

The future research directions in the field of pyrazole compounds are vast. They are widely studied in coordination chemistry and are considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . The development of new synthetic methodologies and the exploration of their biological activities are ongoing .

属性

IUPAC Name |

ethyl 4,5-dimethyl-2-[(1-methylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-5-20-14(19)11-8(2)9(3)21-13(11)15-12(18)10-6-7-17(4)16-10/h6-7H,5H2,1-4H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCBQSSIANLXEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN(C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

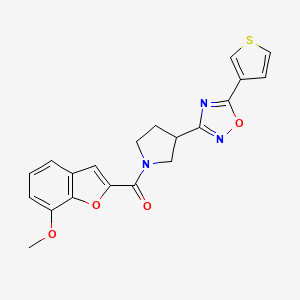

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide](/img/structure/B2552631.png)

![8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2552633.png)

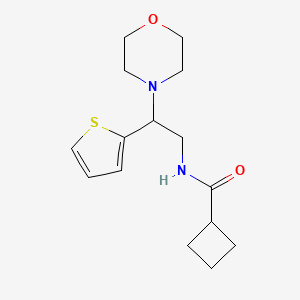

![5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2552634.png)

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2552644.png)

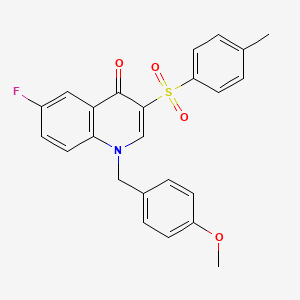

![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2552653.png)